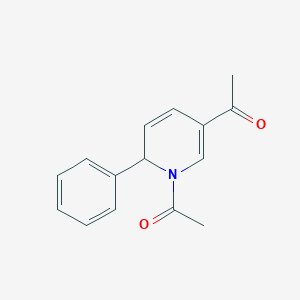
Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- is a nitrogen-containing heterocyclic compound. Pyridine derivatives are significant in medicinal chemistry due to their presence in many pharmaceuticals, natural products, and functional materials This compound is a six-membered ring structure with nitrogen as one of the ring atoms, making it a part of the pyridine family
Preparation Methods
The synthesis of Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- can be achieved through various synthetic routes. One common method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach includes the use of inorganic strong acid aqueous solutions and subsequent reactions at elevated temperatures . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, Grignard reagents, and strong acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can lead to the formation of dihydropyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, pyridine derivatives are known for their therapeutic properties, including anti-cancer, antihypertensive, and antimicrobial activities . Industrially, these compounds are used in the production of agrochemicals and functional materials .
Mechanism of Action
The mechanism of action of Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . The acetyl and phenyl groups also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- can be compared with other pyridine derivatives such as 3,5-diacetyl-2,6-dimethylpyridine and pyrido[1,2-a]indoles These compounds share similar structural features but differ in their specific functional groups and biological activities
Properties
CAS No. |
61340-77-0 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(1-acetyl-2-phenyl-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C15H15NO2/c1-11(17)14-8-9-15(16(10-14)12(2)18)13-6-4-3-5-7-13/h3-10,15H,1-2H3 |
InChI Key |
NNOAPQWBGNUDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C(C=C1)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole](/img/structure/B14582973.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decane-2-thione, 7-ethyl-](/img/structure/B14582974.png)
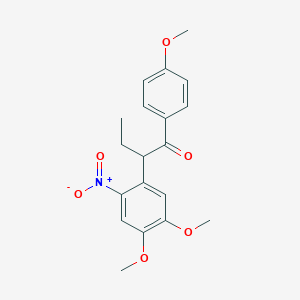
![N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine](/img/structure/B14582997.png)
![N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide](/img/structure/B14582999.png)
![2,2'-[Oxybis(methyleneoxy)]dinaphthalene](/img/structure/B14583005.png)
![3-Methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14583032.png)
![1-Aza-4-borabicyclo[2.2.2]octane](/img/structure/B14583038.png)
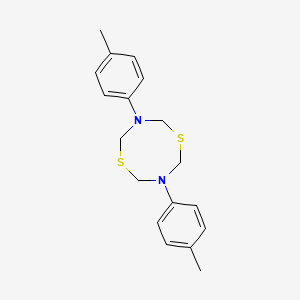
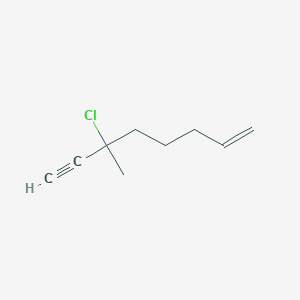

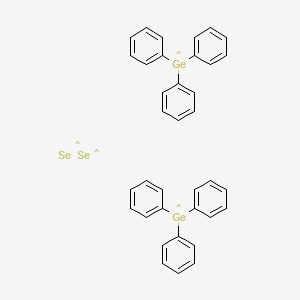
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide](/img/structure/B14583063.png)
![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
